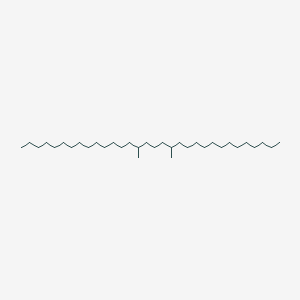
14,18-Dimethyldotriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14,18-Dimethyldotriacontane is a hydrocarbon compound with the molecular formula C₃₄H₇₀. It is a member of the alkane family, characterized by its long carbon chain and the presence of two methyl groups at the 14th and 18th positions. This compound is known for its stability and hydrophobic nature, making it an interesting subject for various scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 14,18-Dimethyldotriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the selective addition of methyl groups at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the polymerization of smaller hydrocarbon units. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 14,18-Dimethyldotriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can occur under high temperatures or in the presence of strong oxidizing agents, leading to the formation of alcohols, ketones, or carboxylic acids.
Reduction: Although already a saturated hydrocarbon, reduction reactions can further stabilize the compound under specific conditions.
Substitution: Halogenation is a common substitution reaction where halogens like chlorine or bromine replace hydrogen atoms on the carbon chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: More stable hydrocarbon chains.
Substitution: Halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
14,18-Dimethyldotriacontane has diverse applications across various fields:
Chemistry: Used as a reference compound in gas chromatography for the analysis of complex mixtures.
Industry: Utilized in the production of lubricants, waxes, and other hydrophobic materials.
Wirkmechanismus
The mechanism by which 14,18-Dimethyldotriacontane exerts its effects is primarily through its hydrophobic interactions. In biological systems, it integrates into lipid layers, enhancing barrier functions and reducing water loss. Its long carbon chain and methyl groups contribute to its stability and resistance to environmental degradation .
Vergleich Mit ähnlichen Verbindungen
Dotriacontane: A straight-chain alkane with the formula C₃₂H₆₆, lacking the methyl groups present in 14,18-Dimethyldotriacontane.
Hexatriacontane: Another long-chain alkane with the formula C₃₆H₇₄, differing in chain length and methyl group positions.
Uniqueness: this compound’s uniqueness lies in its specific methyl group positioning, which influences its physical properties and reactivity. This structural variation can affect its melting point, solubility, and interaction with other molecules, making it distinct from other long-chain alkanes .
Eigenschaften
CAS-Nummer |
81469-03-6 |
|---|---|
Molekularformel |
C34H70 |
Molekulargewicht |
478.9 g/mol |
IUPAC-Name |
14,18-dimethyldotriacontane |
InChI |
InChI=1S/C34H70/c1-5-7-9-11-13-15-17-19-21-23-25-27-30-34(4)32-28-31-33(3)29-26-24-22-20-18-16-14-12-10-8-6-2/h33-34H,5-32H2,1-4H3 |
InChI-Schlüssel |
SDQHSGZBMIQZJM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B14421373.png)
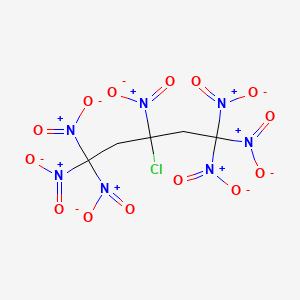
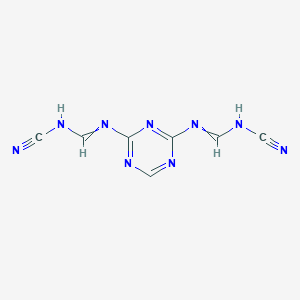


![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
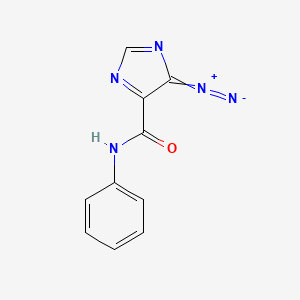
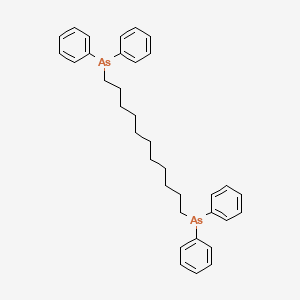
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
